

# Benchmarking F1874-108: A Comparative Analysis of LILRB2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | F1874-108 |           |
| Cat. No.:            | B2382239  | Get Quote |

#### For Immediate Release

This guide provides a comprehensive analysis of **F1874-108** (IO-108), a novel antagonist antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), and benchmarks its performance against other publicly disclosed LILRB2 inhibitors, JTX-8064 and MK-4830. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of myeloid checkpoint inhibitors for cancer therapy.

#### Introduction to LILRB2 Inhibition

The tumor microenvironment (TME) is characterized by a complex interplay of immune cells, with myeloid cells playing a crucial role in orchestrating either an anti-tumor or pro-tumor response. LILRB2 (also known as ILT4) is an inhibitory receptor predominantly expressed on myeloid cells, including macrophages and dendritic cells. Its engagement by ligands such as HLA-G, ANGPTLs, SEMA4A, and CD1d, often overexpressed by tumor cells, leads to an immunosuppressive phenotype, hindering the body's natural anti-cancer immunity.[1][2] **F1874-108** and its counterparts are designed to block this interaction, thereby reprogramming myeloid cells to a pro-inflammatory state and enhancing T-cell-mediated tumor cell killing.

## F1874-108 (IO-108): An Overview

**F1874-108**, publicly identified as IO-108, is a fully humanized IgG4 monoclonal antibody that specifically targets LILRB2.[1][3] It is currently being evaluated in a Phase 1 clinical trial



(NCT05054348) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[1][4]

#### **Mechanism of Action**

IO-108 binds to LILRB2, preventing its interaction with its ligands. This blockade is hypothesized to reverse myeloid cell suppression within the TME, leading to the activation of T cells and a potent anti-tumor immune response.[1] Preclinical data have shown that IO-108 promotes innate and adaptive anti-cancer immunity.[3][5]

## **Comparative Performance Data**

The following tables summarize the available clinical trial data for **F1874-108** (IO-108) and other LILRB2 inhibitors.

#### **Table 1: Monotherapy Clinical Trial Data**



| Product               | Trial<br>Identifier | Patient<br>Population    | Number of<br>Patients<br>(evaluable) | Overall<br>Response<br>Rate (ORR)                                    | Key<br>Outcomes                                                                                                                |
|-----------------------|---------------------|--------------------------|--------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| F1874-108<br>(IO-108) | NCT0505434<br>8     | Advanced<br>solid tumors | 11                                   | 9.1%                                                                 | 1 durable Complete Response (CR) in a patient with Merkel cell carcinoma for over 2 years; 36.4% Stable Disease (SD).[1][4][6] |
| JTX-8064              | NCT0466989<br>9     | Advanced<br>solid tumors | 22                                   | 0%                                                                   | 7 patients achieved SD, with 2 being durable (appendiceal cancer and ovarian cancer).[7]                                       |
| MK-4830               | NCT0356469<br>1     | Advanced<br>solid tumors | 50                                   | Not explicitly reported as a primary outcome in initial disclosures. | Demonstrate<br>d favorable<br>tolerability<br>and safety.[8]                                                                   |

Table 2: Combination Therapy Clinical Trial Data (with anti-PD-1)



| Product               | Combinati<br>on Agent | Trial<br>Identifier | Patient<br>Population       | Number of Patients (evaluable ) | Overall Response Rate (ORR) | Key<br>Outcomes                                                                                                                                     |
|-----------------------|-----------------------|---------------------|-----------------------------|---------------------------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| F1874-108<br>(IO-108) | Pembrolizu<br>mab     | NCT05054<br>348     | Advanced<br>solid<br>tumors | 13                              | 23.1%                       | Partial Responses (PRs) observed in patients with microsatelli te stable (MSS) cholangioc arcinoma (n=2) and colorectal cancer (n=1).[1][6]         |
| JTX-8064              | Pimivalima<br>b       | NCT04669<br>899     | Advanced<br>solid<br>tumors | 9                               | 11.1% (1<br>PR)             | 1 PR in a PD-1 inhibitor- resistant cholangioc arcinoma patient; 3 patients achieved SD.[7] In a Phase 2 ovarian cancer cohort (n=35), 5 RECIST 1.1 |



|         |                   |                 |                             |    |                                        | responders<br>were<br>observed.<br>[3][9]                                                                       |
|---------|-------------------|-----------------|-----------------------------|----|----------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| MK-4830 | Pembrolizu<br>mab | NCT03564<br>691 | Advanced<br>solid<br>tumors | 34 | 24% (in<br>initial dose<br>escalation) | objective responses, with 5 in patients who had previously progressed on anti-PD-1/PD-L1 therapies. [1][10][11] |

## **Experimental Protocols**

The clinical data presented is primarily from first-in-human, open-label, dose-escalation Phase 1/2 studies.

#### F1874-108 (IO-108) - NCT05054348 Study Design

- Objective: To assess the safety, tolerability, and preliminary efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[4]
- Methodology: Patients received escalating doses of IO-108 intravenously every 3 weeks.[4]
   In the combination arm, IO-108 was administered with a standard dose of pembrolizumab.[1]
- Endpoints: The primary endpoints were safety and tolerability. Secondary objectives included pharmacokinetics, clinical efficacy (per RECIST v1.1), immunogenicity, and biomarker analysis.[4]

### JTX-8064 - INNATE Study (NCT04669899) Design



- Objective: To evaluate the safety, tolerability, and preliminary efficacy of JTX-8064 as a monotherapy and in combination with the PD-1 inhibitor pimivalimab.[7][12]
- Methodology: The study involved dose escalation of JTX-8064 as a monotherapy and in combination with pimivalimab in patients with advanced solid tumors.
- Endpoints: Primary objectives were safety, tolerability, and determining the recommended Phase 2 dose. Secondary objectives included receptor occupancy, pharmacokinetics, and immunogenicity, with objective response rate as an exploratory endpoint.[7]

#### MK-4830 - Phase 1 Study (NCT03564691) Design

- Objective: To characterize the safety and tolerability of MK-4830 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1]
- Methodology: The trial consisted of dose-escalation parts for both monotherapy and combination therapy with pembrolizumab.[1]
- Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives included evaluating the pharmacokinetic parameters of MK-4830. Tertiary objectives included assessing the objective response rate.[1]

## Visualizations LILRB2 Signaling Pathway and Inhibition







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Jounce Therapeutics Announces Results from Pre-Planned Data Review of INNATE Phase 2 Trial of JTX-8064 and Pimivalimab Demonstrating Deep and Durable Responses in Platinum Resistant Ovarian Cancer BioSpace [biospace.com]
- 4. oncozine.com [oncozine.com]
- 5. MK-4830 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. Targeting leukocyte immunoglobulin-like receptor B2 in the tumor microenvironment: A new treatment prospect for solid tumors (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jounce Therapeutics Announces Results from Pre-Planned Data [globenewswire.com]
- 10. merck.com [merck.com]
- 11. First-in-Class Human IgG4 Monoclonal Antibody Shows Activity Alone and Combined With Pembrolizumab in Advanced Solid Tumors The ASCO Post [ascopost.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Benchmarking F1874-108: A Comparative Analysis of LILRB2 Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382239#benchmarking-f1874-108-against-published-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com